What is the chemical structure of 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride?
What is the chemical structure of 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride?
Executive Summary
In the landscape of modern medicinal chemistry and drug discovery, bifunctional building blocks are critical for the rapid assembly of complex pharmacophores. 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride (CAS: 1220035-39-1) is a highly versatile, structurally optimized intermediate[1]. Featuring a rigid pyridine ring, a flexible propanamide linker, and a reactive primary amine, this molecule serves as an essential scaffold for synthesizing kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and metallopharmaceutical chelators.
This whitepaper provides an in-depth analysis of its structural causality, physicochemical properties, and a self-validating synthetic methodology designed for high-yield isolation.
Structural Architecture & Physicochemical Profiling
The utility of 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride stems directly from its carefully balanced molecular architecture.
Quantitative Data Summary
| Property | Value |
| Chemical Name | 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride |
| CAS Registry Number | 1220035-39-1[1] |
| Molecular Formula | C9H14ClN3O (Salt) / C9H13N3O (Base)[1] |
| Molecular Weight | 215.68 g/mol [1] |
| Base SMILES | NCCC(=O)NCC1=CC=CC=N1[2] |
| Salt Form | Monohydrochloride (HCl) |
| Hydrogen Bond Donors / Acceptors | 2 / 3 |
Causality of Structural Components
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The 2-Pyridinylmethyl (2-Picolyl) Motif: The pyridine ring is an electron-deficient aromatic system that acts as a robust hydrogen-bond acceptor. Its nitrogen atom at the 2-position is strategically positioned to participate in bidentate or tridentate chelation with transition metals, or to engage in π−π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tryptophan) in target protein binding pockets.
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The Propanamide Linker: Derived from β -alanine, this 3-carbon spacer provides critical conformational flexibility. The amide bond acts as both a hydrogen-bond donor (N-H) and acceptor (C=O), establishing a directional hydrogen-bonding network that is crucial for orienting the molecule within deep binding clefts.
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The Primary Amine & Hydrochloride Salt: The terminal primary amine is a potent nucleophile, allowing for downstream derivatization via reductive amination, alkylation, or acylation. However, as a free base, the molecule is highly susceptible to self-condensation (intermolecular amidation) and oxidative degradation. Isolating the compound as a hydrochloride salt protonates the primary amine, neutralizing its nucleophilicity during storage. This drastically enhances shelf-life stability and improves aqueous solubility for biological assays[1].
Synthetic Methodology & Protocol
The synthesis of 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride relies on a highly efficient amide coupling between N-Boc- β -alanine and 2-picolylamine, followed by an acidic deprotection step[3].
Causality of Reagent Selection
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is selected over traditional carbodiimides (like DCC or EDC) due to its superior reaction kinetics and high coupling efficiency[4]. Mechanistically, the pyridine nitrogen atom in the HOAt leaving group of HATU stabilizes the incoming amine through a hydrogen-bonded 7-membered cyclic transition state, minimizing side reactions and maximizing yield[4]. The subsequent use of 4M HCl in dioxane for the deprotection step ensures that the byproducts (isobutylene gas and CO 2 ) are easily volatilized.
Self-Validating Experimental Protocol
Step 1: Amide Coupling (Boc-Protection)
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Activation: Dissolve 1.0 equivalent of N-Boc- β -alanine in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration). Add 1.2 equivalents of HATU and 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid into the OAt-active ester[4].
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Coupling: Add 1.1 equivalents of 2-picolylamine dropwise to the reaction mixture[3]. Stir for 4–6 hours at room temperature under an inert nitrogen atmosphere.
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Workup: Quench the reaction with saturated aqueous NaHCO 3 and extract with ethyl acetate. Wash the organic layer extensively with brine (to remove DMF and tetramethylurea byproducts), dry over anhydrous Na 2 SO 4 , and concentrate in vacuo to yield the crude Boc-protected intermediate.
Step 2: Boc Deprotection & Salt Precipitation
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Deprotection: Dissolve the crude intermediate in a minimal volume of anhydrous dichloromethane (DCM). Cool to 0 °C using an ice bath.
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Cleavage: Slowly add an excess of 4M HCl in dioxane (approx. 10 equivalents). Remove the ice bath and allow the mixture to warm to room temperature, stirring for 2 hours.
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Self-Validating Isolation: As the Boc group is cleaved, the resulting highly polar hydrochloride salt will spontaneously precipitate out of the DCM/dioxane mixture. Filter the white precipitate, wash with cold diethyl ether to remove any residual organic impurities, and dry under high vacuum. This precipitation serves as a self-validating purification step, often eliminating the need for column chromatography.
Synthetic workflow for 3-Amino-N-(2-pyridinylmethyl)propanamide hydrochloride.
Applications in Drug Development & Metallopharmaceuticals
Pharmacophore Construction
The 2-picolylamide motif is a privileged scaffold frequently utilized in the design of targeted therapeutics. The terminal primary amine acts as a synthetic handle, allowing medicinal chemists to modularly attach diverse lipophilic or hydrophilic moieties. This modularity is critical for conducting Structure-Activity Relationship (SAR) studies to fine-tune the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of lead compounds.
Metallopharmaceuticals & Chelation
In the realm of radiopharmaceuticals and metal-based drugs, 3-Amino-N-(2-pyridinylmethyl)propanamide serves as a robust multidentate ligand. The molecule can coordinate transition metals (such as Cu 2+ , Zn 2+ , or Ru 2+ ) using the pyridine nitrogen, the amide oxygen/nitrogen, and the primary amine. This tridentate coordination creates a thermodynamically stable complex that prevents premature metal dissociation in vivo, a critical safety requirement for radioisotope delivery.
Tridentate coordination model of the target molecule with a transition metal center.
References
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Metal-Free C–C Coupling of an Allenyl Sulfone with Picolyl Amides to Access Vinyl Sulfones via Pyridine-Initiated In Situ Generation of Sulfinate Anion. The Journal of Organic Chemistry - ACS Publications.[Link]
